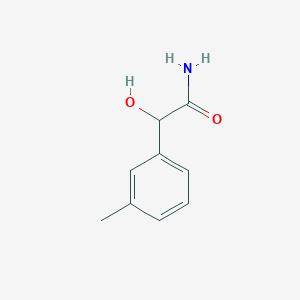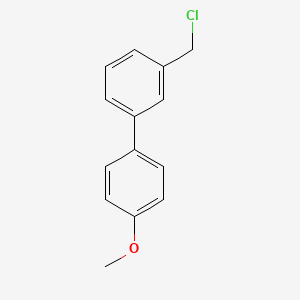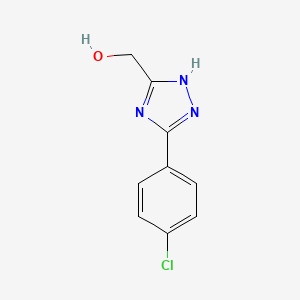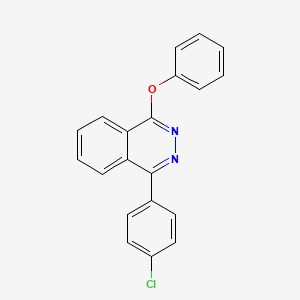
2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is an organic compound characterized by the presence of a piperidine ring and a trifluoromethoxy-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is often introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy precursor reacts with a halogenated aromatic compound.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetic acid moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethoxy-substituted phenyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the piperidine ring and the trifluoromethoxy group may impart unique pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be advantageous.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity, while the trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethoxy group, which may result in different pharmacological properties.
2-(Morpholin-4-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid: Contains a morpholine ring instead of a piperidine ring, potentially altering its biological activity.
2-(Piperidin-1-yl)-2-(4-methoxyphenyl)acetic acid: Has a methoxy group instead of a trifluoromethoxy group, which can affect its chemical reactivity and biological interactions.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid imparts unique chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it distinct from similar compounds without this substitution.
Propriétés
Formule moléculaire |
C14H16F3NO3 |
|---|---|
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
2-piperidin-1-yl-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-10(5-7-11)12(13(19)20)18-8-2-1-3-9-18/h4-7,12H,1-3,8-9H2,(H,19,20) |
Clé InChI |
SJHIMYIMGYLWCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)







![(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12123476.png)
![3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B12123479.png)
amine](/img/structure/B12123485.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)
![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12123500.png)
